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Compound of Interest

Compound Name: Ivabradine hydrobromide

Cat. No.: B15192190 Get Quote

This technical guide provides a comprehensive overview of the in-vitro characterization of

Ivabradine hydrobromide, a heart rate-lowering agent. The information is intended for

researchers, scientists, and professionals involved in drug development and analysis. This

document details the physicochemical properties, analytical methodologies, dissolution

behavior, stability profile, and in-vitro pharmacology of Ivabradine, with a focus on its

interaction with cardiac ion channels.

Physicochemical Properties
Ivabradine hydrobromide's fundamental physical and chemical characteristics are crucial for

its formulation and analytical development. While much of the published literature refers to

Ivabradine hydrochloride, the properties are expected to be similar. Ivabradine hydrochloride is

a white to almost white, hygroscopic powder.[1]

Table 1: Physicochemical Properties of Ivabradine
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Property Value Reference

Molecular Formula
C27H36N2O5 (Ivabradine

base)
[2]

Molar Mass
468.594 g/mol (Ivabradine

base)
[2]

Molar Mass (HCl salt) 505.1 g/mol [3][4]

pKa
pKa1: 8.5 (amine), pKa2: 2.4

(amide)
[3]

LogP (neutral form) 2.1 [3]

LogD (pH 7.4) 0.95 [3]

UV Maximum (λmax) 286 - 287 nm [4][5][6]

Solubility (HCl salt)
Freely soluble in water,

methanol, and DMSO.
[1][4]

Solubility in aqueous media

(HCl salt)

pH 1.1: 10.4 mg/mL, pH 7.6:

38.9 mg/mL, pH 8.5: 7.8

mg/mL

[3]

Analytical Methodologies
Accurate and precise analytical methods are essential for the quantification of Ivabradine in

bulk drug and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC)

and UV-Visible Spectrophotometry are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the predominant method for Ivabradine analysis, offering

high sensitivity and specificity. Various methods have been developed and validated for assay,

impurity profiling, and stability studies.[5][7]

Table 2: Summary of Reported RP-HPLC Methods for Ivabradine Determination
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Column
Mobile
Phase

Flow Rate
(mL/min)

Detection
(nm)

Retention
Time (min)

Reference

Discovery C8

(250x4.6 mm,

5µm)

KH2PO4

Buffer:

Acetonitrile

(50:50)

1.0 260 2.517 [8]

Inertsil ODS-

3V (250x4.6

mm, 5µm)

Not specified Not specified 286 ~7 [5]

Phenomenex

Kinetex C18

(150x4.6 mm,

5µm)

10 mM

Ammonium

Acetate (pH

6.0):

Methanol

(50:50 v/v)

1.0 285 3.1 [7]

HemochromI

ntsil C18

(250x4.6 mm,

5µm)

25mM

KH2PO4

buffer (pH

3.0):

Acetonitrile

(30:70 v/v)

0.6 287 5.2 [6]

Denali C18

(150x4.6 mm,

5µm)

0.1%

Orthophosph

oric Acid:

Acetonitrile

(60:40 v/v)

0.8 260 2.290 [9]

C18 VP-ODS

(150x4.6 mm,

5µm)

Buffer (pH

7.3):

Methanol:

Acetonitrile

(55:15:30 v/v)

1.0 Not specified 7.46 [10]
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Experimental Protocol: Stability-Indicating RP-HPLC
Method
This protocol outlines a general procedure for a stability-indicating RP-HPLC method, based on

common practices reported in the literature.[6][9]

1. Instrumentation:

HPLC system with a UV detector, autosampler, and column oven.

2. Chromatographic Conditions:

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A filtered and degassed mixture of a buffer (e.g., potassium phosphate or

ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio.

The pH of the buffer is adjusted as required.

Flow Rate: Typically 0.6 - 1.0 mL/min.

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

Detection Wavelength: 287 nm.

Injection Volume: 20 µL.

3. Standard Solution Preparation:

Accurately weigh a suitable amount of Ivabradine reference standard and dissolve it in the

mobile phase to obtain a known concentration (e.g., 10 µg/mL).

4. Sample Solution Preparation:

For tablets, weigh and finely powder a number of tablets. Transfer a quantity of powder

equivalent to a single dose into a volumetric flask.

Add a portion of the diluent (mobile phase), sonicate for approximately 25 minutes to

dissolve the drug, and then dilute to volume.[8]
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Filter the solution through a 0.45 µm filter before injection.

5. Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters

such as specificity, linearity, range, accuracy, precision (repeatability and intermediate

precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[6]

6. Forced Degradation Studies:

To establish the stability-indicating nature of the method, the drug is subjected to stress

conditions:

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at elevated

temperature.

Alkali Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at elevated

temperature.

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H2O2).

Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).

Photolytic Degradation: Expose the drug solution to UV light.

Analyze the stressed samples. The method is considered stability-indicating if the

degradation product peaks are well-resolved from the main Ivabradine peak.[6]
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Workflow for a stability-indicating HPLC method.
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In-Vitro Dissolution Studies
Dissolution testing is critical for predicting the in-vivo performance of solid oral dosage forms.

For Ivabradine, a Biopharmaceutics Classification System (BCS) Class I drug (high solubility,

high permeability), dissolution is generally rapid.

Table 3: In-Vitro Dissolution Parameters for Ivabradine Tablets

Apparatus
Dissolution
Medium

Volume
(mL)

Speed
(rpm)

Temperatur
e (°C)

Reference

USP Type I

(Basket)
pH 1.2 Buffer 900 50 37.0 ± 0.5 [11][12]

Not specified

pH 1.2 (0.1 M

HCl), Water,

pH 7.4

Phosphate

Buffer

Not specified Not specified Not specified

Experimental Protocol: Dissolution Testing
This protocol describes a standard procedure for evaluating the dissolution of Ivabradine

tablets.[11]

1. Apparatus:

USP Dissolution Apparatus I (Basket) or II (Paddle).

2. Dissolution Medium:

900 mL of a specified medium (e.g., 0.1 N HCl, pH 1.2) maintained at 37 ± 0.5°C.

3. Procedure:

Place one tablet in each dissolution vessel.

Begin rotation of the baskets/paddles at a specified speed (e.g., 50 rpm).
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Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 10, 20, 30

minutes).

Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

Filter the samples and analyze the concentration of dissolved Ivabradine using a validated

analytical method, such as UV-Vis spectrophotometry at 287 nm or HPLC.

4. Data Analysis:

Calculate the cumulative percentage of the drug released at each time point.

For immediate-release formulations, a common specification is not less than 85% of the

labeled amount dissolved within 15 minutes.

In-Vitro Pharmacology
Ivabradine's primary pharmacological effect is the selective inhibition of the "funny" current (I-f)

in the sinoatrial (SA) node of the heart.[2][13][14] This current is crucial for generating the

spontaneous diastolic depolarization that sets the heart's rhythm.

Mechanism of Action: I-f Current Inhibition
The I-f current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN)

channels.[15][16] Ivabradine specifically blocks these channels, primarily the HCN4 isoform,

which is highly expressed in the SA node.[17][18] By blocking the I-f current, Ivabradine slows

the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate without

affecting myocardial contractility or ventricular repolarization.[13][19]

Ivabradine is an open-channel blocker, meaning it binds to the channel preferentially when it is

in the open state.[17][20] The block is use-dependent and is strengthened by depolarization.

[17]
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Signaling pathway of Ivabradine's action on the I-f current.

Selectivity and Potency
Ivabradine exhibits high selectivity for the I-f current compared to other cardiac ion channels.

This selectivity is the basis for its favorable safety profile, as it lacks significant negative

inotropic or lusitropic effects.[14]

Table 4: In-Vitro Inhibitory Activity of Ivabradine on Various Ion Channels
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Channel / Current
Cell Type /
Expression System

IC50 / Effect Reference

I-f (Funny Current)
Isolated Rabbit SA

Node Cells
Potent inhibition [13]

HCN4 HEK293 Cells IC50 ≈ 2.0 - 4.28 µM [4][17]

HCN1 HEK293 Cells IC50 ≈ 0.94 - 4.5 µM [4][17]

Nav1.5 (Sodium

Current)
HEK293 Cells IC50 ≈ 30 µM [15]

Cav1.2 (L-type

Calcium Current)
HEK293 Cells

No significant

inhibition at low µM

concentrations

[13][15]

hERG (Potassium

Current)
HEK293 Cells

Significant inhibition

noted
[15]

Myocardial

Contractility

Human Atrial

Myocardial Tissue

No change at

therapeutic doses;

slight increase at

supratherapeutic

doses

[16]

Experimental Protocol: Patch-Clamp Electrophysiology
for I-f Current Measurement
The patch-clamp technique is the gold standard for studying ion channel activity. This protocol

provides a generalized workflow for assessing the effect of Ivabradine on the I-f current in

isolated pacemaker cells.

1. Cell Isolation:

Isolate single sinoatrial node cells (SANC) from an appropriate animal model (e.g., rabbit

heart) via enzymatic digestion.[13]

2. Electrophysiological Recording:
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Use the whole-cell patch-clamp configuration to record membrane currents.

Perfuse the cells with a control extracellular solution (e.g., Tyrode's solution). The patch

pipette is filled with an appropriate intracellular solution.

3. I-f Current Activation:

Hold the cell membrane potential at a level where I-f channels are deactivated (e.g., -35

mV).

Apply hyperpolarizing voltage steps to a range of potentials where I-f activates (e.g., from

-40 mV to -125 mV). This will elicit the characteristic slowly activating inward I-f current.[20]

4. Application of Ivabradine:

After recording a stable baseline I-f current, perfuse the cell with the extracellular solution

containing Ivabradine at various concentrations (e.g., 1-10 µM).

Repeat the hyperpolarizing voltage-step protocol in the presence of the drug.

5. Data Analysis:

Measure the amplitude of the I-f current at each voltage step before and after drug

application.

Calculate the percentage of current inhibition at each concentration.

Construct a dose-response curve by plotting the percentage inhibition against the logarithm

of the Ivabradine concentration.

Determine the IC50 value, which is the concentration of Ivabradine that causes 50%

inhibition of the I-f current.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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